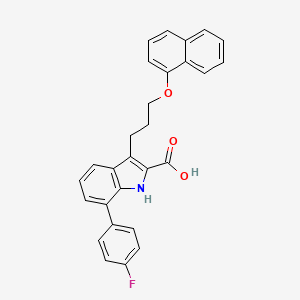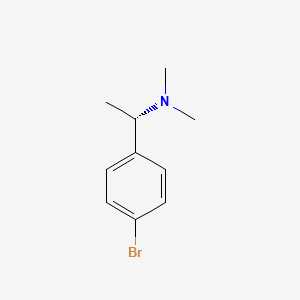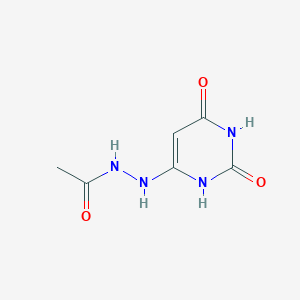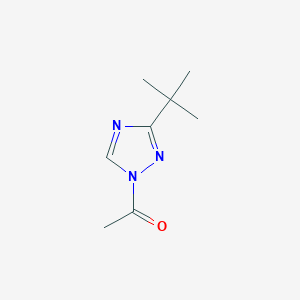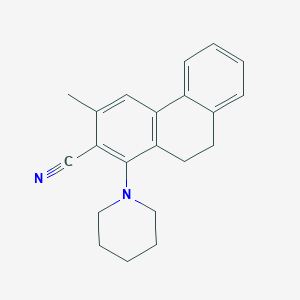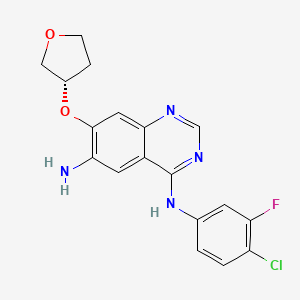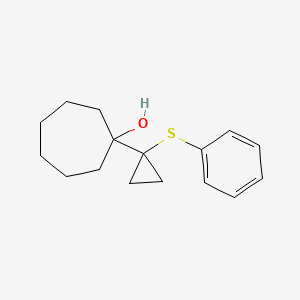
1-(1-(Phenylthio)cyclopropyl)cycloheptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Phenylthio)cyclopropyl)cycloheptanol is an organic compound with the molecular formula C16H22OS It is characterized by a cyclopropyl group attached to a cycloheptanol ring, with a phenylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Phenylthio)cyclopropyl)cycloheptanol typically involves the reaction of cyclopropyl derivatives with phenylthio compounds under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and advanced catalytic systems to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(Phenylthio)cyclopropyl)cycloheptanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptanol derivatives .
Aplicaciones Científicas De Investigación
1-(1-(Phenylthio)cyclopropyl)cycloheptanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cycloheptanol involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding affinity to enzymes and receptors. The phenylthio group may participate in hydrophobic interactions and electron transfer processes, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Cycloheptanol: Lacks the phenylthio and cyclopropyl groups, making it less rigid and less hydrophobic.
Phenylthio-cyclopropane: Similar in having the phenylthio group but lacks the cycloheptanol ring.
Cyclopropyl-cycloheptanol: Similar in having the cyclopropyl and cycloheptanol groups but lacks the phenylthio group.
Uniqueness: 1-(1-(Phenylthio)cyclopropyl)cycloheptanol is unique due to the combination of the cyclopropyl, cycloheptanol, and phenylthio groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs .
Propiedades
Fórmula molecular |
C16H22OS |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-(1-phenylsulfanylcyclopropyl)cycloheptan-1-ol |
InChI |
InChI=1S/C16H22OS/c17-15(10-6-1-2-7-11-15)16(12-13-16)18-14-8-4-3-5-9-14/h3-5,8-9,17H,1-2,6-7,10-13H2 |
Clave InChI |
NZERYBXZWGPKAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C2(CC2)SC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
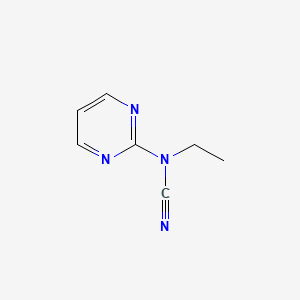
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
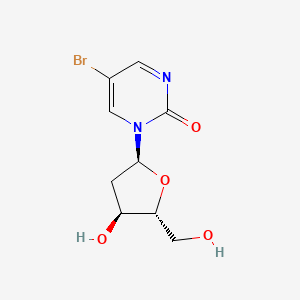
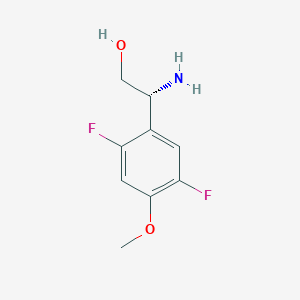
![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)

